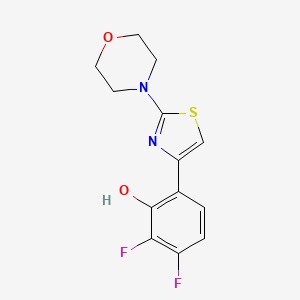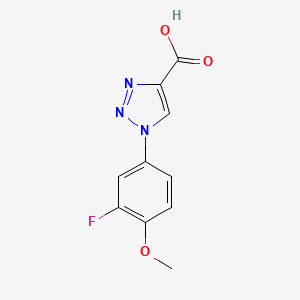![molecular formula C10H18ClF2N B6147243 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride CAS No. 1781189-10-3](/img/new.no-structure.jpg)
9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Difluoro-3-azaspiro[55]undecane hydrochloride is a chemical compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 9,9-difluoro-3-azaspiro[55]undecane hydrochloride typically involves multiple steps, starting from readily available precursorsIndustrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls .
Chemical Reactions Analysis
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: This compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar compounds to 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride include other spirocyclic compounds like 1-oxa-9-azaspiro[5.5]undecane and its derivatives. These compounds share the spirocyclic core but differ in the substituents attached to the ring system. The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs .
Properties
CAS No. |
1781189-10-3 |
|---|---|
Molecular Formula |
C10H18ClF2N |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




